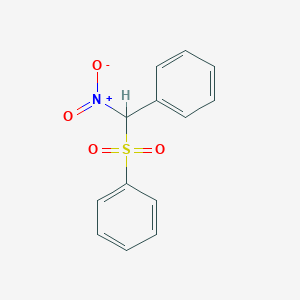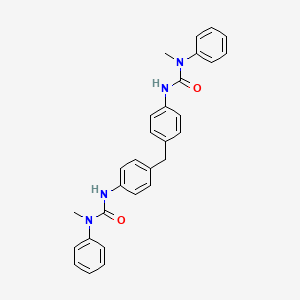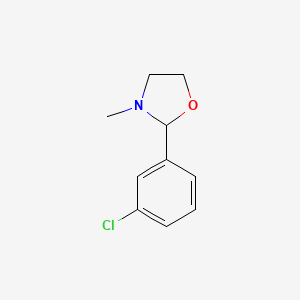
2-Pyridin-1-ium-1-ylacetamide;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Pyridin-1-ium-1-ylacetamide;hydrochloride is a compound that belongs to the class of pyridinium salts. These salts are known for their diverse applications in organic synthesis and pharmaceutical chemistry. The compound is characterized by the presence of a pyridinium ring, which is a six-membered aromatic ring containing a nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyridin-1-ium-1-ylacetamide;hydrochloride typically involves the reaction of pyridine with acetamide under acidic conditions to form the pyridinium salt. The reaction is usually carried out in the presence of hydrochloric acid, which acts as a catalyst and provides the chloride ion necessary for the formation of the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Pyridin-1-ium-1-ylacetamide;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form N-oxide derivatives.
Reduction: Reduction reactions can convert the pyridinium ring to a piperidine ring.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are commonly used in substitution reactions.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Piperidine derivatives.
Substitution: Various substituted pyridinium salts.
Scientific Research Applications
2-Pyridin-1-ium-1-ylacetamide;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 2-Pyridin-1-ium-1-ylacetamide;hydrochloride involves its interaction with specific molecular targets. The pyridinium ring can interact with nucleophilic sites on enzymes and other proteins, leading to inhibition or modulation of their activity. The compound can also participate in redox reactions, affecting cellular oxidative states and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Pyridinium chloride: Similar structure but lacks the acetamide group.
N-Methylpyridinium iodide: Contains a methyl group instead of the acetamide group.
Pyridinium bromide: Similar structure but with a bromide ion instead of chloride.
Uniqueness
2-Pyridin-1-ium-1-ylacetamide;hydrochloride is unique due to the presence of both the pyridinium ring and the acetamide group
Properties
Molecular Formula |
C7H10ClN2O+ |
|---|---|
Molecular Weight |
173.62 g/mol |
IUPAC Name |
2-pyridin-1-ium-1-ylacetamide;hydrochloride |
InChI |
InChI=1S/C7H8N2O.ClH/c8-7(10)6-9-4-2-1-3-5-9;/h1-5H,6H2,(H-,8,10);1H/p+1 |
InChI Key |
IMJBHWDMQIYCEI-UHFFFAOYSA-O |
Canonical SMILES |
C1=CC=[N+](C=C1)CC(=O)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


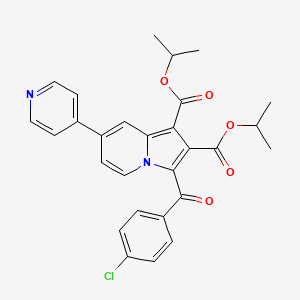
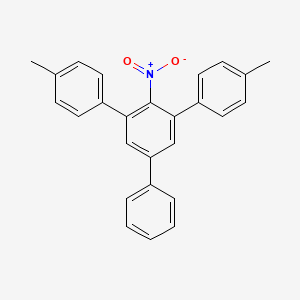

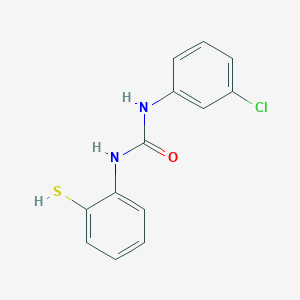
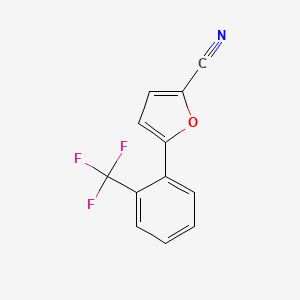

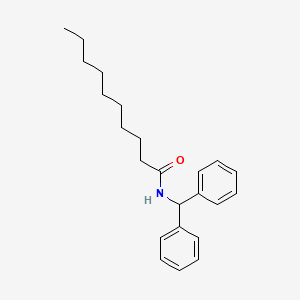
![n-[3-(Cyclohexylamino)-4-methoxyphenyl]acetamide](/img/structure/B11954772.png)


